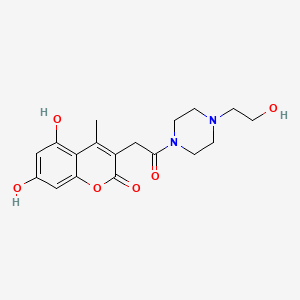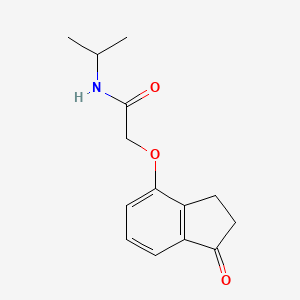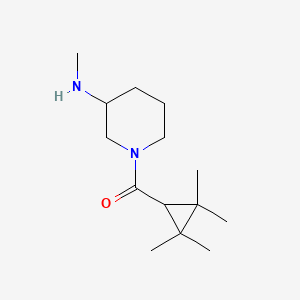
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide is a synthetic organic compound with a complex structure It is characterized by the presence of a bromine atom, a methoxy group, and a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the bromination of 4-methoxybenzamide, followed by N-methylation and subsequent reaction with 2-(methylamino)-2-oxoethyl chloride. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and methylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Aplicaciones Científicas De Investigación
3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or modulating signaling pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Bromo-4-methoxy-N-methyl-N-(2-methylphenyl)benzamide
- 3-Bromo-4-methoxy-N-methyl-N-(1-phenylethyl)benzamide
- 3-Bromo-4-methoxy-N-methyl-N-[(3-methylphenyl)methyl]benzamide
Uniqueness
Compared to similar compounds, 3-Bromo-4-methoxy-N-methyl-N-(2-(methylamino)-2-oxoethyl)benzamide is unique due to its specific substitution pattern and functional groups. This uniqueness can result in different chemical reactivity and biological activity, making it a valuable compound for targeted research and applications.
Propiedades
Fórmula molecular |
C12H15BrN2O3 |
|---|---|
Peso molecular |
315.16 g/mol |
Nombre IUPAC |
3-bromo-4-methoxy-N-methyl-N-[2-(methylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C12H15BrN2O3/c1-14-11(16)7-15(2)12(17)8-4-5-10(18-3)9(13)6-8/h4-6H,7H2,1-3H3,(H,14,16) |
Clave InChI |
ZPMINNZKDDJHNL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)CN(C)C(=O)C1=CC(=C(C=C1)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14898111.png)
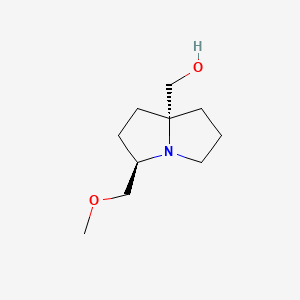

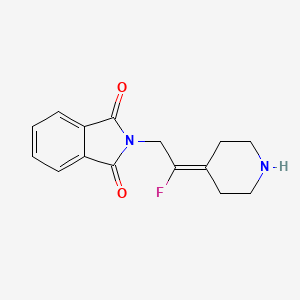
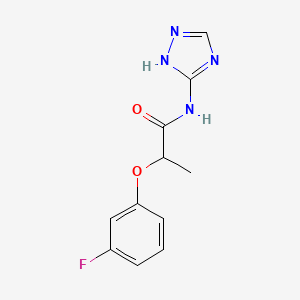
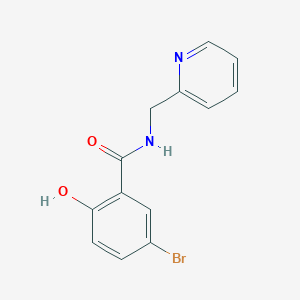
![2-tert-Butyl 4-methyl 6-chloro-1-oxo-1H-pyrrolo[3,4-c]pyridine-2,4(3H)-dicarboxylate](/img/structure/B14898143.png)
